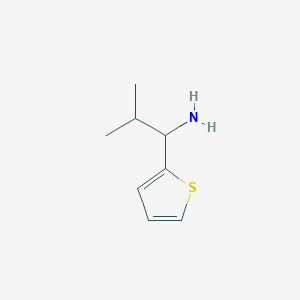

2-Methyl-1-thiophen-2-yl-propylamine

Descripción general

Descripción

2-Methyl-1-thiophen-2-yl-propylamine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine typically involves the reaction of 2-methylthiophene with propylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow reactors to maintain consistent quality and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various functionalized thiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

One of the primary applications of 2-Methyl-1-thiophen-2-yl-propylamine is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of drugs such as Duloxetine, a serotonin-norepinephrine reuptake inhibitor used for treating depression and anxiety disorders. The compound is involved in the synthesis pathway leading to 3-methylamino-1-(2-thienyl)-1-propanone, which is a key precursor for Duloxetine .

Therapeutic Properties

Thiophene derivatives, including those containing this compound, exhibit various therapeutic activities. Research indicates that compounds with thiophene structures can possess anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, studies have shown that certain thiophene derivatives demonstrate significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Synthesis of Other Compounds

In addition to its role in medicinal chemistry, this compound serves as a building block for synthesizing other chemical entities. It can be utilized to create various derivatives that have potential applications in pharmaceuticals, agrochemicals, and dyes .

Case Study: Synthesis of Duloxetine

A notable case study involves the synthesis pathway of Duloxetine using 3-methylamino-1-(2-thienyl)-1-propanone as an intermediate. The process includes enantioselective reduction methods that yield high-purity products suitable for pharmaceutical applications. The efficiency of this synthetic route highlights the importance of this compound in drug development .

Research has demonstrated that compounds derived from thiophene exhibit a range of biological activities. For example, a study evaluated the antibacterial effects of various thiophene derivatives, revealing significant inhibition zones against multiple bacterial strains at varying concentrations (as detailed in Table 1 below) .

| Compound | S. aureus (µg/ml) | E. coli (µg/ml) | B. subtilis (µg/ml) | S. typhosa (µg/ml) |

|---|---|---|---|---|

| 20a | – | + | + | ++ |

| 20b | + | + | + | + |

| 20c | – | + | + | + |

Inhibition zone diameter: (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active]

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Methiopropamine: A structural analogue with psychoactive properties.

Uniqueness: Its unique combination of a thiophene ring and a propylamine group makes it a versatile compound for research and industrial purposes .

Actividad Biológica

2-Methyl-1-thiophen-2-yl-propylamine is an organic compound notable for its unique structure, which includes a thiophene ring and a propylamine group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The specific arrangement of these atoms contributes to its reactivity and biological interactions.

Research suggests that compounds containing thiophene rings, including this compound, often exhibit significant biological activities due to their ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, making them candidates for further pharmacological studies.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.

Anticancer Properties

The compound's ability to interact with cellular pathways also positions it as a candidate for anticancer research. In vitro assays have indicated that derivatives of thiophene compounds can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect cancer cell viability .

Case Studies

- In Vitro Studies : A study examining the effects of thiophene derivatives on cancer cell lines demonstrated that certain structural modifications could enhance cytotoxicity. This suggests that this compound might be optimized for increased anticancer activity through similar modifications .

- Receptor Binding Studies : Interaction studies focusing on the binding affinity of this compound with specific receptors have shown promising results. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(thiophen-2-yl)propylamine | Contains a thiophene ring | Lacks the methyl substitution on the thiophene |

| N-(5-Methylthiophen-2-yl)methylpropylamine | Methylated thiophene at the 5-position | Different methylation pattern affects reactivity |

| N-(5-Methylthiophen-2-yl)propane | Saturated alkane chain | No amine functionality; purely hydrocarbon |

The presence of both a thiophene ring and a propylamine group in this compound allows for versatile modifications and interactions not typically found in similar compounds. This combination enhances its potential applications in medicinal chemistry and materials science.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring and amine group are susceptible to oxidation under specific conditions.

-

Thiophene oxidation : The sulfur atom in the thiophene ring oxidizes to form sulfoxides (e.g., using H₂O₂) or sulfones (with stronger oxidizers like mCPBA) .

-

Amine oxidation : The primary amine may oxidize to nitro compounds under strong acidic conditions, though this is less common due to steric hindrance from the methyl group.

Reduction Reactions

Reductive pathways primarily target the thiophene ring or modify the amine group.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiophene reduction | LiAlH₄, NaBH₄ | Dihydrothiophene derivatives | |

| Reductive amination | H₂/Pd-C | Tertiary amine derivatives |

-

Thiophene reduction : Lithium aluminum hydride (LiAlH₄) can partially reduce the thiophene ring to dihydrothiophene, altering electronic properties.

-

Reductive amination : Reacts with ketones or aldehydes under hydrogenation to form tertiary amines .

Substitution Reactions

The amine group participates in nucleophilic substitution, while the thiophene ring undergoes electrophilic substitution.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated derivatives | |

| Electrophilic substitution (thiophene) | HNO₃/H₂SO₄ | Nitration at the 5-position |

-

Nucleophilic substitution : The amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Electrophilic substitution : Nitration occurs preferentially at the 5-position of the thiophene ring due to the directing effect of the 2-methylpropylamine group .

Acylation Reactions

The primary amine reacts with acylating agents to form amides.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-acetyl derivative |

-

Example: Reaction with acetyl chloride yields 2-methyl-1-thiophen-2-yl-propylacetamide , a stable amide .

Salt Formation

The amine forms salts with acids, enhancing solubility for pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Salt formation | HCl, H₂SO₄ | Hydrochloride or sulfate salts |

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Schiff base formation | Aldehydes/ketones, anhydrous conditions | Imine derivatives |

Key Mechanistic Insights

-

Steric effects : The methyl group adjacent to the amine limits reactivity in bulkier reagents.

-

Electronic effects : The electron-rich thiophene ring directs electrophiles to the 5-position .

-

Biological relevance : Derivatives show potential in medicinal chemistry due to interactions with sulfur-containing enzymes .

Propiedades

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVICAYVXMSTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390165 | |

| Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56072-60-7 | |

| Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.